![molecular formula C10H18O3 B13826826 (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[222]octane-5,6-diol is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[222]octane core with two hydroxyl groups at positions 5 and 6
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as camphor or its derivatives.
Cyclization: A key step involves the cyclization of the starting material to form the bicyclic core. This can be achieved through intramolecular reactions facilitated by catalysts or specific reaction conditions.
Hydroxylation: The introduction of hydroxyl groups at positions 5 and 6 is achieved through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.
化学反应分析
Types of Reactions: (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or microbial growth, leading to its observed biological effects.
相似化合物的比较
Camphor: Shares a similar bicyclic structure but lacks the hydroxyl groups.
Borneol: Another bicyclic compound with hydroxyl groups, but differs in the position and configuration of these groups.
Isoborneol: Similar to borneol but with a different stereochemistry.
Uniqueness: (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-5-10(3,13-9)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7?,8?,10+/m1/s1 |
InChI 键 |
ZYIMYSPLJFAHIA-NSDNXHHOSA-N |
手性 SMILES |
C[C@]12CC[C@H](C(C1O)O)C(O2)(C)C |
规范 SMILES |
CC1(C2CCC(O1)(C(C2O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


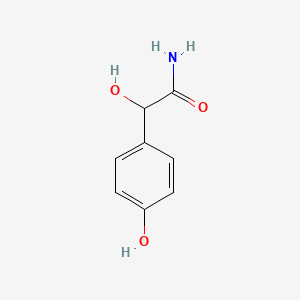
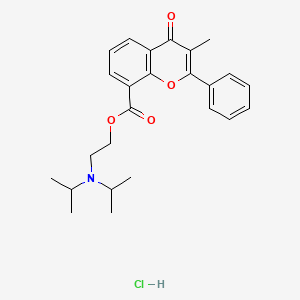
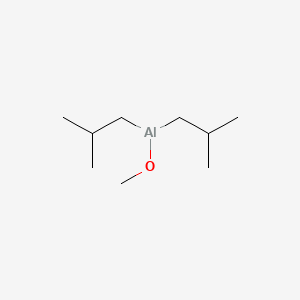
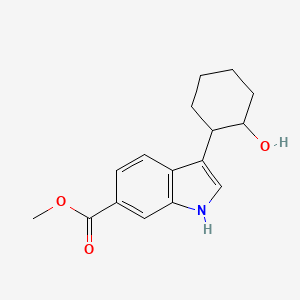
![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)
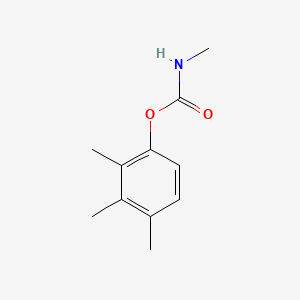
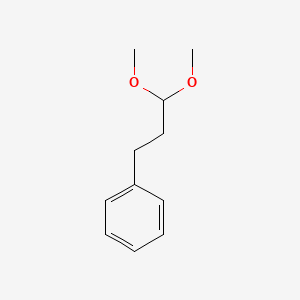
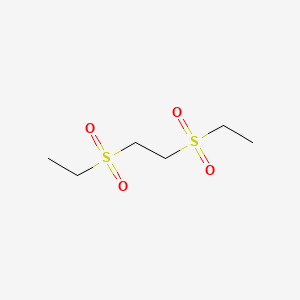
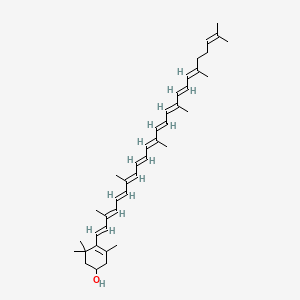
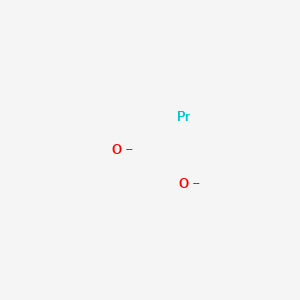
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
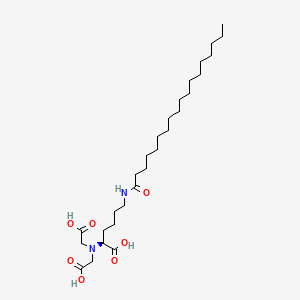
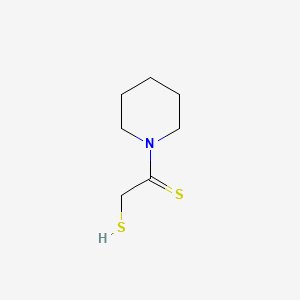
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
